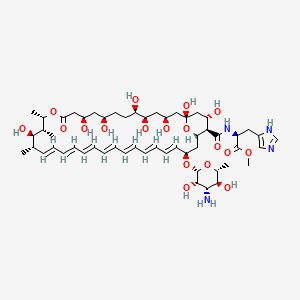
Antibiotic A21 (Technical Grade)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotic A21 (Technical Grade) is a compound known for its potent antimicrobial properties. It is a derivative of Amphotericin B, a well-known antifungal agent. The compound has a molecular formula of C54H82N4O18 and a molecular weight of 1075.24 . It is primarily used in research settings for its ability to inhibit the growth of various microbial organisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antibiotic A21 (Technical Grade) involves the modification of Amphotericin B. The process typically includes the esterification of L-Histidine with Methyl Ester, followed by amide formation with Amphotericin B . The reaction conditions require precise control of temperature and pH to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of Antibiotic A21 (Technical Grade) is generally carried out through fermentation processes. The core antibiotic structure is produced by microbial fermentation, followed by chemical modification to achieve the desired technical grade . This method ensures high yield and consistency in the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Antibiotic A21 (Technical Grade) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its antimicrobial properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to maintain the integrity of the compound.
Major Products Formed
The major products formed from these reactions include various derivatives of Antibiotic A21 (Technical Grade) with altered antimicrobial properties. These derivatives are often studied for their enhanced efficacy and reduced toxicity.
Wissenschaftliche Forschungsanwendungen
Antibiotic A21 (Technical Grade) has a wide range of applications in scientific research:
Chemistry: It is used as a reference material for studying the chemical properties and reactions of antifungal agents.
Biology: The compound is employed in microbiological studies to understand its effects on different microbial species.
Medicine: Research on Antibiotic A21 (Technical Grade) focuses on its potential therapeutic applications, particularly in treating fungal infections.
Industry: It is used in the development of new antimicrobial agents and formulations for various industrial applications
Wirkmechanismus
The mechanism of action of Antibiotic A21 (Technical Grade) involves binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane integrity, leading to cell lysis and death . The compound targets specific pathways involved in cell membrane synthesis, making it highly effective against fungal pathogens.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amphotericin B: The parent compound of Antibiotic A21, known for its broad-spectrum antifungal activity.
Nystatin: Another polyene antifungal agent with a similar mechanism of action.
Natamycin: A polyene antifungal used primarily in food preservation.
Uniqueness
Antibiotic A21 (Technical Grade) is unique due to its modified structure, which enhances its stability and reduces toxicity compared to its parent compound, Amphotericin B . This makes it a valuable tool in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C54H82N4O18 |
|---|---|
Molekulargewicht |
1075.2 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C54H82N4O18/c1-31-18-16-14-12-10-8-6-7-9-11-13-15-17-19-39(75-53-50(68)47(55)49(67)34(4)74-53)26-44-46(51(69)58-40(52(70)72-5)22-35-29-56-30-57-35)43(64)28-54(71,76-44)27-38(61)24-42(63)41(62)21-20-36(59)23-37(60)25-45(65)73-33(3)32(2)48(31)66/h6-19,29-34,36-44,46-50,53,59-64,66-68,71H,20-28,55H2,1-5H3,(H,56,57)(H,58,69)/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t31-,32-,33-,34+,36+,37+,38-,39-,40-,41+,42+,43-,44-,46+,47-,48+,49+,50-,53-,54+/m0/s1 |
InChI-Schlüssel |
HYLVVIVHCVMQGE-BOTNPQSTSA-N |
Isomerische SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)OC)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O |
Kanonische SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)NC(CC3=CN=CN3)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B15293892.png)
![4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine](/img/structure/B15293898.png)
![5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B15293899.png)

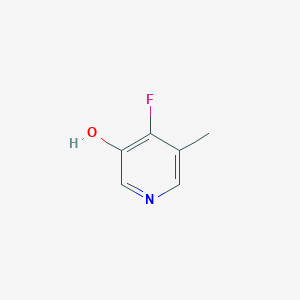
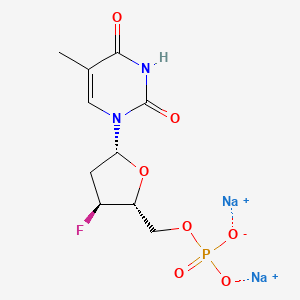
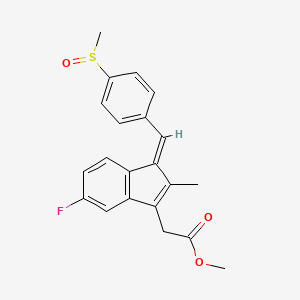
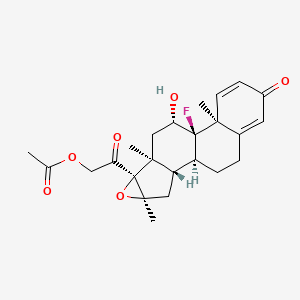
![Methyl [2alpha(E),3beta(R*)]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Ester](/img/structure/B15293940.png)
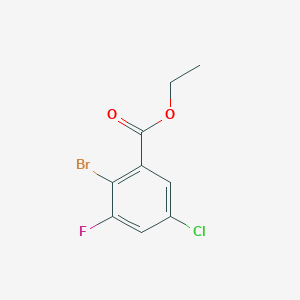

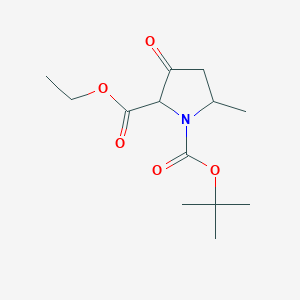

![Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate](/img/structure/B15293972.png)
